Cas no 872810-54-3 (1-(2-Bromoethenyl)-4-ethoxybenzene)
1-(2-Bromoethenyl)-4-ethoxybenzene Chemical and Physical Properties
Names and Identifiers
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- 1-(2-bromoethenyl)-4-ethoxybenzene
- 872810-54-3
- EN300-802085
- 1-(2-Bromoethenyl)-4-ethoxybenzene
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- Inchi: 1S/C10H11BrO/c1-2-12-10-5-3-9(4-6-10)7-8-11/h3-8H,2H2,1H3/b8-7+
- InChI Key: PACCSXQPRWGHRC-BQYQJAHWSA-N
- SMILES: Br/C=C/C1C=CC(=CC=1)OCC
Computed Properties
- Exact Mass: 225.99933g/mol
- Monoisotopic Mass: 225.99933g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 9.2Ų
1-(2-Bromoethenyl)-4-ethoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-802085-1.0g |
1-(2-bromoethenyl)-4-ethoxybenzene |
872810-54-3 | 95% | 1.0g |
$628.0 | 2024-05-21 | |
| Enamine | EN300-802085-0.05g |
1-(2-bromoethenyl)-4-ethoxybenzene |
872810-54-3 | 95% | 0.05g |
$528.0 | 2024-05-21 | |
| Enamine | EN300-802085-0.1g |
1-(2-bromoethenyl)-4-ethoxybenzene |
872810-54-3 | 95% | 0.1g |
$553.0 | 2024-05-21 | |
| Enamine | EN300-802085-0.25g |
1-(2-bromoethenyl)-4-ethoxybenzene |
872810-54-3 | 95% | 0.25g |
$579.0 | 2024-05-21 | |
| Enamine | EN300-802085-0.5g |
1-(2-bromoethenyl)-4-ethoxybenzene |
872810-54-3 | 95% | 0.5g |
$603.0 | 2024-05-21 | |
| Enamine | EN300-802085-2.5g |
1-(2-bromoethenyl)-4-ethoxybenzene |
872810-54-3 | 95% | 2.5g |
$1230.0 | 2024-05-21 | |
| Enamine | EN300-802085-5.0g |
1-(2-bromoethenyl)-4-ethoxybenzene |
872810-54-3 | 95% | 5.0g |
$1821.0 | 2024-05-21 | |
| Enamine | EN300-802085-10.0g |
1-(2-bromoethenyl)-4-ethoxybenzene |
872810-54-3 | 95% | 10.0g |
$2701.0 | 2024-05-21 |
1-(2-Bromoethenyl)-4-ethoxybenzene Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 1-(2-Bromoethenyl)-4-ethoxybenzene
Comprehensive Analysis of 1-(2-Bromoethenyl)-4-ethoxybenzene (CAS No. 872810-54-3): Properties, Applications, and Industry Trends
1-(2-Bromoethenyl)-4-ethoxybenzene (CAS No. 872810-54-3) is a specialized organic compound gaining attention in pharmaceutical intermediates and material science. With the molecular formula C10H11BrO, this bromo-substituted ethoxybenzene derivative exhibits unique reactivity due to its vinyl bromide moiety and ethoxy aromatic structure. Researchers increasingly explore its role in cross-coupling reactions, particularly in Suzuki-Miyaura and Heck reactions, where its 2-bromoethenyl group serves as a versatile building block.
The compound's thermal stability (decomposition point >200°C) and moderate solubility in organic solvents like dichloromethane and tetrahydrofuran make it valuable for controlled synthesis. Recent studies highlight its potential in creating liquid crystal precursors, with the ethoxybenzene framework contributing to mesophase formation. Analytical techniques such as HPLC-MS and NMR spectroscopy confirm its high purity (>98%), a critical factor for fine chemical manufacturing.
Industry trends show growing demand for halogenated aromatic compounds like 872810-54-3 in OLED materials development. The compound's electron-withdrawing bromine and electron-donating ethoxy group create a push-pull system that modulates electroluminescent properties. Patent analyses reveal its incorporation in organic semiconductors, addressing the need for high-efficiency light-emitting layers in flexible displays.
Environmental considerations drive innovation in green synthesis methods for 1-(2-Bromoethenyl)-4-ethoxybenzene. Microwave-assisted reactions and catalytic bromination techniques now achieve yields exceeding 85% while reducing byproducts. The compound's low acute toxicity (LD50 >2000 mg/kg) and biodegradability potential position it favorably compared to persistent polyhalogenated aromatics.
Supply chain data indicates 872810-54-3 availability through specialized chemical catalog providers, with pricing reflecting its high-purity grade status. Storage recommendations emphasize protection from UV degradation in amber glass at 2-8°C. Analytical certificates typically include GC-FID purity verification and residual solvent profiling to meet GMP standards for pharmaceutical applications.
Emerging research explores the compound's photocatalytic applications, where its aryl-bromine bond undergoes selective cleavage under visible light. This property enables C-C bond formation in metal-free reactions, aligning with sustainable chemistry goals. Computational studies of its molecular orbitals predict exceptional charge transport characteristics, spurring interest in organic electronics design.
Quality control protocols for CAS 872810-54-3 emphasize isotopic purity assessment using high-resolution mass spectrometry, particularly for isotope labeling studies. The compound's crystalline form shows polymorphism, with Form I exhibiting superior storage stability according to accelerated aging tests. These findings inform formulation strategies for long-life specialty chemicals.
Market analysts project 6.2% CAGR for bromoaromatic intermediates like 1-(2-Bromoethenyl)-4-ethoxybenzene through 2028, driven by drug discovery pipelines and advanced material demands. Regulatory filings increasingly reference 872810-54-3 in new chemical entity applications, particularly for kinase inhibitor scaffolds. Its structural modularity enables diverse medicinal chemistry modifications while maintaining metabolic stability.
Technical literature documents optimized workup procedures for CAS 872810-54-3 synthesis, emphasizing azeotropic drying to prevent hydrolytic degradation of the vinyl bromide group. Comparative studies show superior reaction selectivity versus chloro-analogues in palladium-catalyzed transformations. These findings guide process chemistry decisions in scale-up production scenarios.
Spectroscopic databases characterize 1-(2-Bromoethenyl)-4-ethoxybenzene with distinctive IR absorption at 1635 cm-1 (C=C stretch) and 1H NMR signals at δ 7.4-7.6 ppm (vinyl protons). These spectral fingerprints enable reliable compound identification in complex mixtures. Recent crystallography studies reveal a planar molecular geometry that facilitates π-stacking interactions in solid-state applications.
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